molecular formula C11H11ClN4O B12638414 2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol CAS No. 920512-33-0

2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol

Cat. No.: B12638414
CAS No.: 920512-33-0
M. Wt: 250.68 g/mol
InChI Key: DZVBNWGPMWJPHB-UHFFFAOYSA-N
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Description

2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloropyrazine-2-amine, which is then reacted with formaldehyde and 2-aminophenol under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism by which 2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloropyrazine
  • 2-Amino-5-chloropyridine
  • 5-Chloro-2-pyridinamine

Uniqueness

Compared to similar compounds, 2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol is unique due to its dual functional groups (amino and phenol), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications .

Properties

CAS No.

920512-33-0

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

2-amino-5-[[(5-chloropyrazin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11ClN4O/c12-10-5-16-11(6-14-10)15-4-7-1-2-8(13)9(17)3-7/h1-3,5-6,17H,4,13H2,(H,15,16)

InChI Key

DZVBNWGPMWJPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CN=C(C=N2)Cl)O)N

Origin of Product

United States

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